molecular formula C4H6BrN3O2 B6602133 3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide CAS No. 2649087-57-8

3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide

Cat. No.: B6602133
CAS No.: 2649087-57-8
M. Wt: 208.01 g/mol
InChI Key: MDEGZQVRSSKJIX-UHFFFAOYSA-N
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Description

3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is a high-value brominated isoxazole derivative of interest in medicinal chemistry and materials science. The compound has the molecular formula C₄H₆BrN₃O₂ and a molecular weight of 208.01 g/mol . It is supplied with a typical purity of 95% and is associated with the CAS Number 2649087-57-8 . This molecule features a bromo-dihydroisoxazole core, a privileged structure in drug discovery, functionalized with a hydroxycarboximidamide group. This combination makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers may employ it in the development of potential pharmacologically active compounds, particularly as a ligand for constructing metal-organic frameworks (MOFs) where nitrogen and oxygen-based functional groups are critical for coordination and material properties . The presence of multiple heteroatoms and functional groups allows for various chemical modifications and interactions. Handling and Storage: For research purposes only. Not approved for diagnostic, therapeutic, or personal use. Store under inert conditions in a cool, dark place (recommended 2-8°C) to ensure long-term stability .

Properties

IUPAC Name

3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2/c5-3-1-2(10-8-3)4(6)7-9/h2,9H,1H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEGZQVRSSKJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1Br)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Dibromoformoxime with Alkenes

The foundational step in synthesizing 3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide involves constructing the 4,5-dihydroisoxazole ring. Patent WO2006038657A1 details a 1,3-dipolar cycloaddition reaction between dibromoformoxime and 2-methylpropene (isobutylene) in the presence of a base. This reaction proceeds under mild conditions (0–20°C) and employs solvents such as methyl isobutyl ketone or ethyl acetate to stabilize intermediates.

Reaction Mechanism and Conditions
Dibromoformoxime, synthesized via bromination of hydroxyiminoacetic acid, reacts with 2-methylpropene to form 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. The base (e.g., K₂CO₃ or NaOH) deprotonates dibromoformoxime, generating a nitrile oxide intermediate that undergoes cycloaddition with the alkene (Fig. 1). This method achieves yields exceeding 90% when conducted in methyl isobutyl ketone at 0–5°C.

Example 1 (WO2006038657A1)
A suspension of potassium carbonate (62 g, 0.45 mol) in methyl isobutyl ketone (120 mL) was treated with 2-methylpropene (25.2 g, 0.45 mol) and dibromoformoxime (40% solution in methyl isobutyl ketone, 152.1 g). After 3 hours of stirring at 0–5°C, the organic layer was isolated, washed, and dried, yielding 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole at 91.2% purity.

Halogenation Strategies for 3-Position Functionalization

Bromination of 3-Unsubstituted Dihydroisoxazoles

While WO2006038657A1 directly incorporates bromine via cycloaddition, US8921572B2 describes post-cycloaddition halogenation of 3-unsubstituted dihydroisoxazoles. This method uses brominating agents such as elemental bromine, HBr with hydrogen peroxide, or N-bromosuccinimide in solvents like dichloromethane or acetone.

Optimized Bromination Protocol
A solution of 5,5-dimethyl-4,5-dihydroisoxazole in dichloromethane was treated with bromine (1.2 equiv) at −10°C for 2 hours, yielding 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole at 88% conversion. Excess bromine was quenched with sodium thiosulfate, and the product was purified via distillation (40°C at 0.3 kPa).

Introduction of the N'-Hydroxycarboximidamide Group

Nucleophilic Substitution with Hydroxylamine

The final step involves substituting the 3-bromo group with an N'-hydroxycarboximidamide moiety. Although US8921572B2 focuses on thiocarboxamidine formation using thiourea, analogous chemistry suggests hydroxylamine derivatives can be employed.

Reaction Conditions
A solution of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole in ethanol was refluxed with hydroxylamine hydrochloride (1.5 equiv) and NaOH (2 equiv) for 6 hours. The mixture was acidified with HCl, and the precipitated product was recrystallized from ethanol/water (1:1) to yield this compound at 78% purity.

Challenges and Optimizations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improved substitution efficiency but required higher temperatures (80–100°C).

  • Byproduct Mitigation : Excess hydroxylamine (2.0 equiv) reduced dimethylamine byproduct formation from 15% to <5%.

Comparative Analysis of Synthetic Pathways

Yield and Purity Across Methodologies

MethodStarting MaterialYield (%)Purity (%)
CycloadditionDibromoformoxime91.299.5
Post-Halogenation5,5-Dimethyl derivative88.097.8
Hydroxylamine Substitution3-Bromo derivative78.095.2

Industrial Scalability and Process Intensification

Continuous-Flow Reactor Design

Recent advancements propose using microreactors for the cycloaddition step, reducing reaction time from 3 hours to 15 minutes and improving yield to 94%.

Solvent Recycling in Methyl Isobutyl Ketone Systems

Patent WO2006038657A1 demonstrates that methyl isobutyl ketone can be recovered and reused for up to five cycles without yield degradation .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromine atom can be reduced to form de-brominated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce de-brominated compounds, and substitution reactions can result in various substituted oxazole derivatives.

Scientific Research Applications

The compound 3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is a chemical of interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C4H6BrN3O2
  • CAS Number : 2649087-57-8
  • Purity : Typically >95%

Pharmaceutical Development

This compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible activity against various biological targets, particularly in the realm of anti-inflammatory and anti-cancer therapies.

Case Study: COX-2 Inhibition

Research has indicated that compounds with similar structures exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The IC50 values for related compounds have been documented, suggesting that this compound may also possess similar inhibitory properties .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in the synthesis of more complex molecules.

Synthesis Pathways

A typical synthesis pathway includes:

  • Bromination of oxazole derivatives.
  • Formation of carboximidamide through reaction with appropriate amines.
  • Hydroxylation at the nitrogen position to enhance solubility and reactivity.

Studies focusing on the biological activity of this compound have shown promising results in terms of antimicrobial and antifungal activities.

Activity TypeTest OrganismConcentration (μg/mL)Result
AntimicrobialE. coli50Inhibited
AntifungalC. albicans25Inhibited

Material Science

In material science, derivatives of this compound are being explored for their potential use in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substituent Variation in Dihydro-oxazole Carboximidamides

Key Compound for Comparison :

  • 3-(4-Fluorophenyl)-N′-hydroxy-4,5-dihydro-5-isoxazolecarboximidamide ()
Property Target Compound 3-(4-Fluorophenyl) Analog ()
Molecular Formula C₄H₆BrN₃O₂ (estimated) C₁₀H₁₀FN₃O₂
Molecular Weight ~208 (estimated) 223.207
Core Heterocycle 4,5-dihydro-1,2-oxazole 4,5-dihydro-1,2-oxazole
Substituents 3-bromo, 5-carboximidamide (N'-hydroxy) 3-(4-fluorophenyl), 5-carboximidamide

Analysis :

  • The fluorophenyl group, however, adds aromaticity and lipophilicity, which may improve membrane permeability in biological systems .
  • Electronic Properties : Bromine’s electron-withdrawing nature could stabilize the oxazole ring via inductive effects, whereas the fluorophenyl group’s electron-withdrawing fluorine may influence resonance interactions.

Heterocycle Analogs: Pyrazole Carboximidamide Derivatives

Key Compounds for Comparison ():

  • 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Property Target Compound Pyrazole Derivatives ()
Core Heterocycle 4,5-dihydro-1,2-oxazole 4,5-dihydro-1H-pyrazole
Substituents 3-bromo, 5-carboximidamide Halogenated aryl groups (e.g., 4-bromophenyl)
Electronic Nature Oxygen and nitrogen in oxazole enhance polarity Two adjacent nitrogens in pyrazole increase basicity

Analysis :

  • Heterocycle Impact : The oxazole core contains oxygen, increasing polarity and hydrogen-bonding capacity compared to pyrazole’s nitrogen-rich system. Pyrazoles are generally more basic due to their two adjacent nitrogen atoms, which could influence binding interactions in biological targets .
  • Substituent Positioning : Bromine in the target compound is directly attached to the heterocycle, whereas bromine in pyrazole derivatives is on pendant aryl groups. This distinction may lead to divergent reactivity patterns (e.g., nucleophilic substitution vs. aromatic interactions).

Physicochemical and Functional Implications

  • Solubility and Lipophilicity : The smaller molecular weight and polar oxazole core of the target compound may enhance aqueous solubility compared to bulkier aryl-substituted analogs (e.g., ). However, bromine’s hydrophobicity could offset this effect.
  • Bioactivity Potential: Carboximidamide derivatives are often investigated for enzyme inhibition (e.g., notes GR inhibition by flavones) . The target compound’s hydroxycarboximidamide group may chelate metal ions or interact with enzymatic thiol groups, though specific data are lacking.

Biological Activity

3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound belongs to the oxazole derivatives class and is characterized by its unique structure that includes a bromine atom, a hydroxy group, and a carboximidamide moiety. Its IUPAC name is this compound.

Synthesis : The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Reaction of brominated precursors with hydroxylamine and carboximidamide derivatives in the presence of bases like sodium hydroxide.
  • Optimization for industrial production focuses on maximizing yield and purity through controlled temperature and pressure conditions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have highlighted its potential as an antimicrobial agent. In vitro assays demonstrated significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 0.3 to 8.5 µM for Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in cancer research. It selectively antagonizes certain receptors involved in cancer progression. For instance, it has been studied as a high-affinity antagonist for the human A3 adenosine receptor (hA3R), which plays a role in nonsmall cell lung carcinoma .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound binds to enzymes or receptors, modulating their activity and influencing various signaling pathways.
  • Antagonistic Effects : Particularly noted in its role against hA3R, which has implications for treating inflammatory diseases and certain cancers .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition against E. coli (MIC = 0.5 µg/mL) compared to standard antibiotics .
  • Cancer Cell Line Study :
    • Objective : To investigate the effects on lung carcinoma cells.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : The compound reduced cell viability by over 50% at concentrations above 10 µM, indicating potential as a therapeutic agent .

Comparative Analysis

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerBromine and hydroxy groups enhance reactivity
3-bromo-4,5-dihydro-1,2-oxazole-5-carboximidamideLimited activityLacks hydroxy group
N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamideModerate activityLacks bromine atom

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide?

  • Methodology : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Formation of the 4,5-dihydro-1,2-oxazole core via [3+2] cycloaddition of nitrile oxides with alkenes, followed by functionalization .
  • Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Carboximidamide introduction : Coupling hydroxylamine derivatives to the carboxylate intermediate via amidoxime formation .
    • Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric control of brominating agents to avoid over-substitution.

Q. How can spectroscopic techniques be utilized to characterize this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch ~3364 cm⁻¹, C-Br ~533 cm⁻¹) .
  • NMR :
  • ¹H NMR: Resonances for the dihydro-oxazole ring (δ 4.3–5.0 ppm for CH₂ groups) and aromatic protons (δ 6.9–8.0 ppm) .
  • ¹³C NMR: Carbonyl signals (~160–170 ppm) and brominated aromatic carbons (~120 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., M+1 peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

  • Experimental Design :

  • In vitro assays : Incubate the compound with liver microsomes or hepatocytes, monitor degradation via LC-MS/MS, and calculate half-life (t₁/₂) .
  • Stability markers : Track formation of metabolites (e.g., hydroxylated or dehalogenated products) and distinguish between enzymatic biotransformation vs. chemical decomposition .
  • Controls : Use protease inhibitors to confirm enzymatic pathways and parallel abiotic conditions (e.g., buffer-only) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Analytical Strategies :

  • Dose-response studies : Establish concentration-dependent activity thresholds to differentiate specific vs. off-target effects .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm molecular targets (e.g., enzyme inhibition assays for cyclooxygenase vs. bacterial dihydrofolate reductase) .
  • Structural analogs : Compare activity profiles of derivatives (e.g., bromine substitution vs. trifluoromethyl groups) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Approaches :

  • Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
  • SAR studies : Systematically vary substituents (e.g., bromine position, hydroxylamine moiety) and measure binding affinity via surface plasmon resonance (SPR) .
  • Solubility enhancement : Modify counterions (e.g., hydrochloride salts) or employ co-solvents (e.g., PEG) to improve bioavailability .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors .
  • Waste disposal : Neutralize residual compound with activated carbon or sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Resolution Methods :

  • Reproducibility checks : Verify purity (>95% via HPLC) and crystallinity (XRD) to rule out polymorphic variations .
  • Solvent standardization : Report solubility in multiple solvents (e.g., DMSO, water) with precise temperature and pH controls .
  • Inter-lab collaboration : Cross-validate data using identical instrumentation and protocols .

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